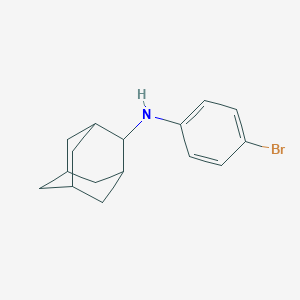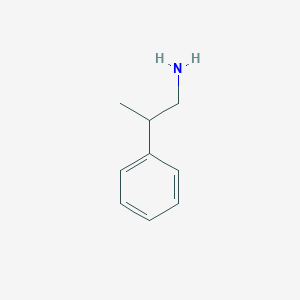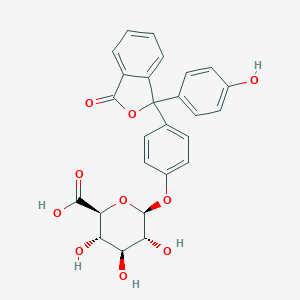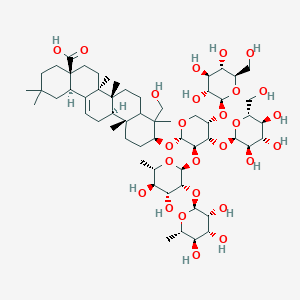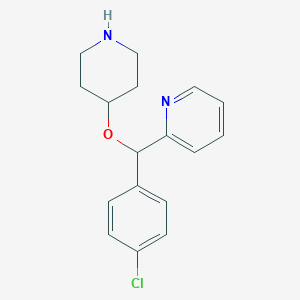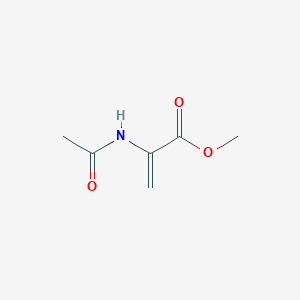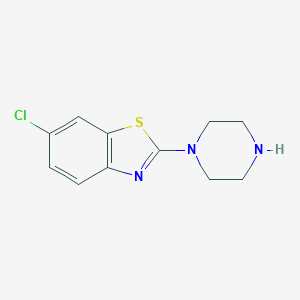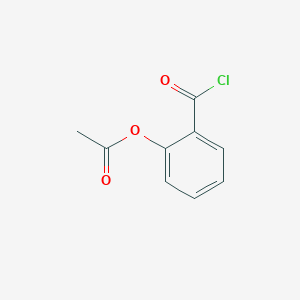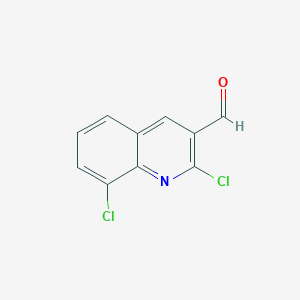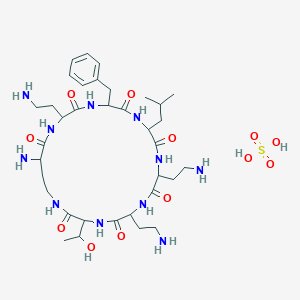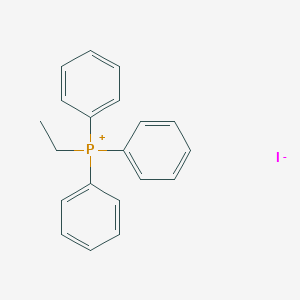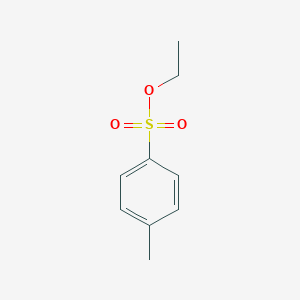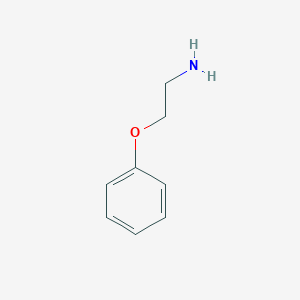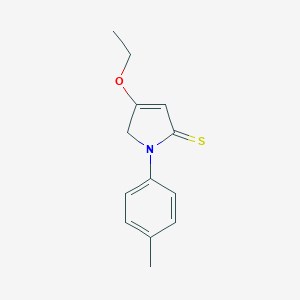
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as PETT and has a molecular formula of C12H15NOS.
科学研究应用
PETT has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, PETT has been shown to have antitumor and antibacterial properties. In materials science, PETT has been used as a building block for the synthesis of various materials, including conducting polymers and metal-organic frameworks. In organic electronics, PETT has been used as a hole-transporting material in organic solar cells.
作用机制
The mechanism of action of PETT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. PETT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting protein synthesis.
生化和生理效应
PETT has been shown to have a variety of biochemical and physiological effects, including antitumor and antibacterial properties. PETT has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to disrupt the cell membrane of bacteria and inhibit protein synthesis.
实验室实验的优点和局限性
PETT has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields. However, PETT also has some limitations, including its toxicity and potential side effects. Researchers must take precautions when handling PETT and conducting experiments with this compound.
未来方向
There are several future directions for PETT research, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the optimization of its antitumor and antibacterial properties. PETT has shown promise in various fields, and further research is needed to fully understand its potential and limitations.
In conclusion, PETT is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. PETT has shown promise in various fields, and further research is needed to fully understand its potential and limitations.
合成方法
The synthesis of PETT involves the reaction of 4-ethoxy-1H-pyrrole-2(5H)-thione with p-tolyl magnesium bromide. This reaction results in the formation of PETT with a yield of 81%. This synthesis method has been optimized to produce high-quality PETT with minimal impurities.
属性
CAS 编号 |
141694-15-7 |
|---|---|
产品名称 |
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione |
分子式 |
C13H15NOS |
分子量 |
233.33 g/mol |
IUPAC 名称 |
3-ethoxy-1-(4-methylphenyl)-2H-pyrrole-5-thione |
InChI |
InChI=1S/C13H15NOS/c1-3-15-12-8-13(16)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI 键 |
OFPHJOVHRHUJEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
规范 SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
同义词 |
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



